molecular formula C17H20F2N4O B7456967 N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide

N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide

Número de catálogo B7456967
Peso molecular: 334.36 g/mol
Clave InChI: WBOICTKHXNBTBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide, also known as ABT-594, is a potent analgesic drug that is being studied for its potential use in treating chronic pain. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be a valuable tool for treating a variety of pain conditions.

Mecanismo De Acción

N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide acts as an agonist at both nicotinic acetylcholine receptors (nAChRs) and opioid receptors. Specifically, it binds to the alpha-4/beta-2 subtype of nAChRs and the mu and delta subtypes of opioid receptors. This dual mechanism of action is thought to contribute to N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide's potent analgesic effects.
Biochemical and Physiological Effects
N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include the release of neurotransmitters such as dopamine, acetylcholine, and serotonin, as well as changes in the activity of ion channels and other signaling pathways. These effects are thought to contribute to N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide's analgesic properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide has several advantages for use in laboratory experiments. It has a long duration of action, which allows for sustained pain relief in animal models. It is also relatively selective for nAChRs and opioid receptors, which reduces the risk of off-target effects. However, N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide is not currently approved for use in humans, which limits its potential applications.

Direcciones Futuras

There are several potential future directions for research on N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of focus is the exploration of N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide's effects on other physiological systems, such as the immune system or the cardiovascular system. Finally, there is ongoing research into the potential use of N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide in combination with other drugs for the treatment of pain.

Métodos De Síntesis

The synthesis of N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide involves several steps, starting with the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1-(difluoromethyl)imidazole to form an intermediate. This intermediate is then reacted with 4-piperidinylmethylamine and 4-aminobenzamide to yield N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide.

Aplicaciones Científicas De Investigación

N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide has been extensively studied in preclinical models of pain, including animal models of neuropathic pain, inflammatory pain, and acute pain. These studies have demonstrated that N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide is effective at reducing pain in a dose-dependent manner, and that it has a longer duration of action than many other analgesic drugs.

Propiedades

IUPAC Name

N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O/c18-17(19)23-11-8-20-15(23)12-22-9-6-14(7-10-22)21-16(24)13-4-2-1-3-5-13/h1-5,8,11,14,17H,6-7,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOICTKHXNBTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=NC=CN3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.